molecular formula C26H30N4O2S B2888342 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide CAS No. 1116045-23-8

1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide

Numéro de catalogue: B2888342
Numéro CAS: 1116045-23-8
Poids moléculaire: 462.61
Clé InChI: XZHOXFTYTCTZHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a piperidine-4-carboxamide derivative featuring a pyrimidinyl core substituted with a 4-ethylphenoxy group at position 6 and a benzylamide moiety modified with a methylsulfanyl (SCH₃) group at the para position of the phenyl ring. Its molecular formula is C₂₇H₃₀N₄O₂S, with a molecular weight of 474.62 g/mol (calculated).

Propriétés

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-3-19-4-8-22(9-5-19)32-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-20-6-10-23(33-2)11-7-20/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHOXFTYTCTZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide involves several steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or employing more efficient catalysts.

Analyse Des Réactions Chimiques

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperidine-4-carboxamides with pyrimidine scaffolds. Key structural analogs include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R₁: 4-Ethylphenoxy; R₂: 4-(Methylsulfanyl)benzyl C₂₇H₃₀N₄O₂S 474.62 High lipophilicity (SCH₃), moderate steric bulk
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide R₁: 4-Ethylphenoxy; R₂: 4-Fluorobenzyl C₂₆H₂₇FN₄O₂ 458.52 Lower lipophilicity (F vs. SCH₃), improved metabolic stability
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide R₁: 6-(Trifluoromethyl); R₂: 2,4-Dimethylphenyl C₁₉H₂₁F₃N₄O 378.40 Electron-withdrawing CF₃ group; reduced steric hindrance
[1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone R₁: 4-Ethylphenoxy; R₂: Piperazine-linked 3-methylphenyl C₃₀H₃₄N₆O₂ 522.64 Extended piperazine moiety; potential for kinase inhibition
Key Observations :
  • Lipophilicity : The methylsulfanyl group in the target compound increases logP compared to the fluorinated analog , which may enhance blood-brain barrier penetration but could also raise toxicity risks.
  • Steric Bulk : The piperazine-linked analog shows increased steric bulk, which might reduce off-target interactions but limit solubility.

Activité Biologique

1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • A pyrimidine ring substituted with an ethylphenoxy group.
  • A piperidine ring with a carboxamide functional group.
  • An N-aryl substituent containing a methylsulfanyl group.

The molecular formula is C21H28N4O3C_{21}H_{28}N_{4}O_{3}, and its structure can be represented as follows:

Structure C21H28N4O3\text{Structure }\text{C}_{21}\text{H}_{28}\text{N}_{4}\text{O}_{3}

Pharmacological Properties

1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating potent anti-proliferative properties .
  • Kinase Inhibition : The compound has been identified as a multitarget inhibitor, affecting key kinases such as VEGFR-2, ERK-2, and Abl-1. These interactions suggest potential applications in cancer therapy by inhibiting pathways critical for tumor growth and survival .

The biological activity of this compound is primarily attributed to its ability to bind and inhibit specific protein targets:

  • VEGFR-2 Inhibition : By inhibiting VEGFR-2, the compound may disrupt angiogenesis, which is essential for tumor growth.
  • ERK Pathway Modulation : Inhibition of ERK signaling can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Abl Kinase Targeting : The inhibition of Abl kinase may provide therapeutic benefits in cancers characterized by hyperactive Abl signaling.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, including HepG2 and K562. The results indicated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner .
  • Molecular Docking Studies : Computational analyses revealed strong binding affinities between the compound and the target kinases (VEGFR-2, ERK-2). These studies help elucidate the interaction dynamics at the molecular level, supporting its potential as a therapeutic agent .

Comparative Analysis

To better understand the biological activity of 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide, we can compare it with other similar compounds:

Compound NameStructure CharacteristicsNotable Activities
Compound AContains a phenyl groupModerate anti-cancer activity
Compound BLacks piperidine structureLow kinase inhibition
Compound CSimilar piperidine coreHigh selectivity for VEGFR

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.